![molecular formula C18H10Cl2N2O2S B3957751 6-chloro-3-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B3957751.png)
6-chloro-3-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one
Overview
Description
6-chloro-3-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one is a chemical compound that belongs to the class of coumarin-based compounds. It has been studied for its potential applications in the field of medicinal chemistry due to its interesting biological activities.
Mechanism of Action
The mechanism of action of 6-chloro-3-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one is not fully understood. However, it has been suggested that the compound exerts its biological activities by modulating various signaling pathways in the cells. For example, it has been found to inhibit the activity of certain enzymes involved in the inflammatory response and oxidative stress.
Biochemical and Physiological Effects:
6-chloro-3-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and reactive oxygen species in the cells. The compound has also been found to induce cell cycle arrest and apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of 6-chloro-3-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one is its ease of synthesis. The compound can be synthesized under mild conditions and in good yields. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of 6-chloro-3-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one. One of the areas of interest is the development of more potent analogs of this compound with improved solubility and bioavailability. Another area of interest is the study of the compound's potential use in combination with other drugs for the treatment of cancer. Additionally, the compound's potential use as a diagnostic tool for cancer detection can be explored further.
Scientific Research Applications
6-chloro-3-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one has been studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit interesting biological activities such as anti-inflammatory, antioxidant, and anticancer activities. The compound has also been studied for its potential use as a diagnostic tool in the detection of cancer cells.
properties
IUPAC Name |
6-chloro-3-[2-(2-chloroanilino)-1,3-thiazol-4-yl]chromen-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2N2O2S/c19-11-5-6-16-10(7-11)8-12(17(23)24-16)15-9-25-18(22-15)21-14-4-2-1-3-13(14)20/h1-9H,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UACUYMXLNFUJEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC(=CS2)C3=CC4=C(C=CC(=C4)Cl)OC3=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.